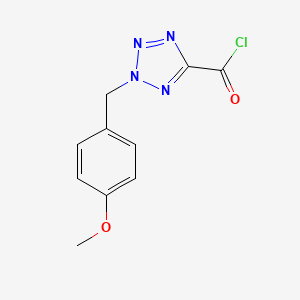
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is a chemical compound that belongs to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties This particular compound features a tetrazole ring substituted with a 4-methoxyphenylmethyl group and a carbonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with nitriles under mild conditions.
Introduction of the 4-Methoxyphenylmethyl Group: This step involves the alkylation of the tetrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves the chlorination of the tetrazole ring using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride functional group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions, particularly with alkenes and alkynes, to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Cycloaddition: Catalysts such as copper(I) iodide or ruthenium complexes are often employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Fused Ring Systems: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride is primarily related to its ability to form covalent bonds with nucleophiles. The carbonyl chloride group is highly electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of stable covalent adducts. This reactivity can be harnessed in drug development to target specific enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
2-[(4-Methoxyphenyl)methyl]tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-[(4-Methoxyphenyl)methyl]tetrazole-5-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness: The presence of the carbonyl chloride group in 2-(4-Methoxy-benzyl)-2H-tetrazole-5-carbonyl chloride imparts unique reactivity compared to its analogs. This makes it particularly useful in applications requiring the formation of covalent bonds with nucleophiles, such as in the synthesis of amides, esters, and thioesters.
Propriétés
Formule moléculaire |
C10H9ClN4O2 |
|---|---|
Poids moléculaire |
252.66 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-8-4-2-7(3-5-8)6-15-13-10(9(11)16)12-14-15/h2-5H,6H2,1H3 |
Clé InChI |
IDSZQQQVKUTSPK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














